molecular formula C8H10BrClFN B1374411 2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride CAS No. 1255098-85-1

2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B1374411
CAS No.: 1255098-85-1
M. Wt: 254.53 g/mol
InChI Key: RSTMIOKTJWBYHO-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H9BrFN·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 4-bromo-2-fluorobenzene with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to the formation of different amine or ketone derivatives .

Scientific Research Applications

2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: In the study of biochemical pathways and enzyme interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)ethan-1-amine hydrochloride
  • 2-(4-Fluorophenyl)ethan-1-amine hydrochloride
  • 2-(4-Chlorophenyl)ethan-1-amine hydrochloride

Uniqueness

2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This dual substitution imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds with only one halogen substituent .

Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN.ClH/c9-7-2-1-6(3-4-11)8(10)5-7;/h1-2,5H,3-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTMIOKTJWBYHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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